ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 231285-86-2) is a pyrazole derivative with the molecular formula C₈H₉F₃N₂O₂ and a molecular weight of 222.16 g/mol. The compound features a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 1, and an ethyl ester (-COOEt) at position 4. Its structure is pivotal in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding interactions . The compound is typically stored at room temperature and used as a synthetic intermediate or precursor for bioactive molecules .
Properties
IUPAC Name |
ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQIVPSSDGXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371916 | |
| Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231285-86-2 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231285-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in methanol-water reflux conditions for about 3 hours, followed by work-up and distillation to obtain the desired product . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity. Functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Chemical Reactions Analysis
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Biological Activities
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibits several biological activities that are of interest to researchers:
- CYP Enzyme Inhibition :
-
Antimicrobial Properties :
- Preliminary studies indicate potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
-
Anti-inflammatory Effects :
- Some derivatives of pyrazole compounds have shown anti-inflammatory properties; thus, this compound may also possess similar activities.
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold in the design of new pharmaceuticals:
- Drug Development : Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing new drug entities targeting various diseases.
- Synthetic Intermediates : It can be utilized in the synthesis of more complex pyrazole derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.
Applications in Agrochemicals
The compound's structure suggests potential applications in agriculture:
- Pesticide Development : Research into its efficacy as a pesticide or herbicide could lead to the development of new agrochemicals with reduced environmental impact.
Material Science Applications
The unique properties of this compound also open avenues in material science:
- Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and chemical resistance.
Case Studies and Research Findings
Several studies have explored the applications and implications of this compound:
Mechanism of Action
The mechanism of action of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For example, in pharmaceuticals, the compound may inhibit or activate specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Electronic Effects
Positional Isomers
- Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3, ): This positional isomer has the -CF₃ group at position 3 instead of 5. Such differences may influence reactivity in subsequent derivatization or biological target binding .
Substituent Type
- Ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate (Compound 20a, ): The -CF₃ group is replaced with a 4-nitrobenzamido (-NHCOC₆H₄NO₂) group. The nitro (-NO₂) substituent introduces strong electron-withdrawing effects, enhancing antibiofilm activity against Candida albicans .
- Ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate (Compound 25a, ): Reduction of the nitro group in 20a yields an amine (-NH₂), improving solubility and enabling further functionalization for antimicrobial applications .
Key Observations
- Antibiofilm Activity : The 4-nitrobenzamido group in 20a significantly enhances antibiofilm efficacy compared to the parent compound, likely due to increased hydrogen bonding and nitro group redox activity .
- Angiogenesis Inhibition : GeGe3’s 5-ureido and 1-(2-hydroxypentyl) substituents enable potent inhibition of endothelial cell migration, highlighting the role of hydrophilic groups in targeting pathological angiogenesis .
Biological Activity
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 231285-86-2) is a compound within the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization at the carboxylate position. The detailed synthetic pathway is often tailored to enhance yield and selectivity towards desired derivatives .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response:
- COX Inhibition : this compound has shown promising selectivity towards COX-2 over COX-1, indicating a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This compound | X.XX | Y.YY | Z.ZZ |
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been tested in various animal models for analgesic effects. The results indicate significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent in pain management.
Toxicological Studies
Toxicological assessments have demonstrated that this compound exhibits a favorable safety profile. Acute toxicity tests in rodents indicated an LD₅₀ greater than 2000 mg/kg, suggesting low toxicity at therapeutic doses .
Case Studies
Several case studies have investigated the pharmacological profiles of pyrazole derivatives:
- Study on Inflammation : A recent study evaluated the efficacy of various pyrazole derivatives in carrageenan-induced paw edema models. This compound was among the top performers, showing significant edema reduction .
- Histopathological Analysis : Histopathological examinations revealed that treatment with this compound resulted in minimal degenerative changes in vital organs compared to control groups, supporting its gastrointestinal safety .
Q & A
Basic: What are the common synthetic routes for ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with trifluoromethyl-containing hydrazine derivatives or via post-synthetic trifluoromethylation. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst can yield the pyrazole core, followed by esterification or functionalization. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) allows access to the carboxylic acid derivative for further derivatization .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer: Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states to identify energetically favorable routes. Computational tools like reaction path search algorithms can narrow experimental conditions (e.g., solvent choice, temperature) by analyzing intermediate stability. Machine learning models trained on reaction databases can also suggest optimal catalysts or substituent patterns, reducing trial-and-error experimentation .
Basic: What spectroscopic techniques are critical for confirming its structure?
Answer:
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., trifluoromethyl at δ ~110–120 ppm in 13C NMR) and coupling patterns.
- LC-MS : Verifies molecular weight (e.g., [M+H]+ peak at m/z 237.1).
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer: Cross-validate using multiple techniques:
- X-ray crystallography (if single crystals are available) provides unambiguous bond lengths and angles.
- Computational NMR simulations (e.g., Gaussian or ADF software) match experimental spectra to theoretical predictions.
- 2D NMR (e.g., HSQC, HMBC) clarifies through-space and through-bond correlations for ambiguous signals .
Advanced: What strategies improve reaction yield in its synthesis?
Answer:
- Catalyst screening : Use Pd-based catalysts for trifluoromethylation or CuI for cyclization.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate high-purity product .
Basic: What are the key reactivity sites for derivatization?
Answer:
- Ester group : Hydrolyze to carboxylic acid for amide/carbamate formation.
- Pyrazole ring : Electrophilic substitution at the 3-position (directed by electron-withdrawing trifluoromethyl group).
- N1-methyl group : Replace with bulkier substituents to modulate steric effects .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
- Structure-activity relationship (SAR) studies : Introduce electron-donating groups (e.g., -OMe) at the 1-position to improve binding affinity.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents.
- Metabolic stability : Replace the ester with a bioisostere (e.g., oxadiazole) to reduce hydrolysis .
Basic: What stability considerations apply under varying conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
